4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
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Description
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H21F2N7O2 and its molecular weight is 429.432. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in studies focusing on the synthesis of novel chemical structures. For instance, research by Bektaş et al. (2007) explored the synthesis of new 1,2,4-triazole derivatives, indicating the compound's role in developing new chemical entities with potential antimicrobial activities (Bektaş et al., 2007).
- Another study by Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives from visnaginone and khellinone, indicating the versatility of related compounds in creating new molecules with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Biological Activities
- Research by Krishna Reddy et al. (2013) on new urea and thiourea derivatives of piperazine doped with febuxostat highlighted the compound's relevance in biological studies, showing significant antiviral and antimicrobial activities (Krishna Reddy et al., 2013).
- A study by Shim et al. (2002) focused on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, providing insights into the compound's potential application in neurological research (Shim et al., 2002).
Other Applications
- The compound has also been part of studies in the field of materials science, such as the work by Yu et al. (1999), which involved the synthesis of ordered polymers through direct polycondensation, demonstrating the compound's utility in developing new materials (Yu et al., 1999).
Properties
IUPAC Name |
4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N7O2/c1-31-16-4-2-3-14(11-16)23-20(30)28-9-7-27(8-10-28)13-19-24-25-26-29(19)15-5-6-17(21)18(22)12-15/h2-6,11-12H,7-10,13H2,1H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYZDBPYYFMUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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